molecular formula C19H23N5O2S B11004158 6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide

6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide

Cat. No.: B11004158
M. Wt: 385.5 g/mol
InChI Key: FEIYFKKNVYHXTB-UHFFFAOYSA-N
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Description

6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thiadiazole ring and the hexanamide chain. Common reagents used in these reactions include acyl chlorides, amines, and thiols under conditions such as reflux or microwave irradiation to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods often focus on minimizing waste and improving the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinone-thiadiazole derivatives.

Scientific Research Applications

6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-methyl-4(3H)-quinazolinone, share structural similarities and may exhibit similar biological activities.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole have a thiadiazole ring and can be compared in terms of reactivity and applications.

    Hexanamide Derivatives:

Uniqueness

6-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide is unique due to its combination of the quinazolinone core, thiadiazole ring, and hexanamide chain. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

6-(4-oxoquinazolin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hexanamide

InChI

InChI=1S/C19H23N5O2S/c1-13(2)17-22-23-19(27-17)21-16(25)10-4-3-7-11-24-12-20-15-9-6-5-8-14(15)18(24)26/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3,(H,21,23,25)

InChI Key

FEIYFKKNVYHXTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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